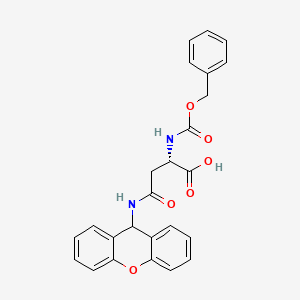

Z-Asn(Xan)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGUJYWDGWXJFG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Asn(Xan)-OH: A Specialized Building Block in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Asparagine Challenge in Peptide Synthesis

The incorporation of asparagine (Asn) into peptide sequences is a critical, yet often challenging, step in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] The primary difficulties arise from the nucleophilic amide in its side chain. During the carboxyl group activation required for peptide bond formation, this side-chain amide can undergo irreversible dehydration to form a β-cyanoalanine residue, a significant and hard-to-remove impurity. Furthermore, unprotected asparagine derivatives, particularly Fmoc-Asn-OH, exhibit notoriously poor solubility in standard organic solvents like N,N-dimethylformamide (DMF), which complicates handling and can lead to inefficient coupling reactions.[3][4]

To overcome these obstacles, chemists employ protecting groups for the side-chain amide. This guide focuses on a specific, doubly protected asparagine derivative: Nα-benzyloxycarbonyl-Nγ-xanthyl-L-asparagine , abbreviated as Z-Asn(Xan)-OH . This compound combines the classical Z-group for α-amino protection with the bulky Xan group for side-chain protection, offering a unique set of properties particularly suited for specific strategies in complex peptide synthesis.

Core Compound Analysis: this compound

This compound is a derivative of the amino acid L-asparagine where both the α-amino group and the side-chain amide group are masked to prevent unwanted side reactions during peptide synthesis.

-

Z (Benzyloxycarbonyl): This is a well-established urethane-type protecting group for the α-amino function.[5] Introduced by Bergmann and Zervas in 1932, the "Z-group" (or Cbz) is renowned for its stability under a wide range of conditions and its role in suppressing racemization during coupling steps. It is a cornerstone of classical solution-phase peptide synthesis.[3]

-

Asn (Asparagine): The core amino acid, providing the structural backbone and the problematic side-chain amide.

-

Xan (Xanthyl): A bulky, acid-labile protecting group attached to the side-chain amide nitrogen (Nγ).[6][7] The xanthyl group serves two primary functions: it sterically hinders the amide to prevent dehydration to nitrile, and it significantly improves the solubility of the amino acid derivative in organic solvents.[8]

-

OH (Carboxyl): The free carboxylic acid group, which is the site of activation for forming a peptide bond with the amino group of the next residue in the peptide chain.

Chemical Structure and Properties

The combination of these groups results in a molecule optimized for controlled peptide synthesis.

Caption: Structure of this compound.

| Property | Value | References |

| Full Chemical Name | Nα-benzyloxycarbonyl-Nγ-xanthyl-L-asparagine | |

| Synonyms | This compound, Cbthis compound | |

| Molecular Formula | C₂₅H₂₂N₂O₆ | |

| Molecular Weight | 446.46 g/mol | |

| Appearance | Typically a white to off-white solid | |

| Solubility | Enhanced solubility in organic solvents (DMF, DCM, THF) compared to Z-Asn-OH | [3][7] |

Synthesis and Preparation

While this compound is not as commonly cataloged as its Boc or Fmoc counterparts, its synthesis follows established principles of amino acid protection. The process involves a two-stage protection of L-asparagine, and the order can be varied. A common route would be the protection of the side chain first, followed by the Nα-protection.

A more direct route involves the acid-catalyzed reaction of Z-Asn-OH with xanthydrol.

Example Synthesis Protocol: Z-Asn-OH to this compound

This protocol is based on analogous preparations for Fmoc- and Boc-protected derivatives.

-

Dissolution: Dissolve Z-Asn-OH (1 equivalent) and xanthydrol (1.1 equivalents) in a suitable solvent such as glacial acetic acid.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, precipitate the product by pouring the reaction mixture into a large volume of cold water.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove acid, and then with a non-polar solvent like diethyl ether to remove excess xanthydrol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Peptide Synthesis

The unique combination of Z and Xan protecting groups makes this compound a specialized tool, primarily for solution-phase peptide synthesis or for the synthesis of complex peptide fragments that may later be used in a convergent (fragment condensation) SPPS strategy.[3]

Key Advantages:

-

Suppression of Side Reactions: The Xan group provides robust protection against side-chain dehydration during the activation of the carboxyl group with coupling reagents like DCC, EDC, or HATU.

-

Enhanced Solubility: The bulky, aromatic nature of the Xan group disrupts intermolecular hydrogen bonding, significantly improving the solubility of the derivative.[7] This is crucial in solution-phase synthesis where reactant concentration is key.

-

Orthogonal Deprotection Potential: The Z and Xan groups can be removed under different conditions. This "orthogonality" provides strategic flexibility.

-

Z-group removal: Catalytic hydrogenolysis (e.g., H₂ over Pd/C) is the mildest method and is orthogonal to the acid-labile Xan group.[9] This allows for N-terminal deprotection and chain elongation without affecting the side-chain protection.

-

Xan-group removal: The Xan group is removed with moderate acid (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)), conditions under which the Z-group is generally stable.[6]

-

Simultaneous removal: Stronger acidic conditions, such as HBr in acetic acid, can cleave both protecting groups simultaneously.[9]

-

Experimental Workflow: Solution-Phase Dipeptide Synthesis

This workflow outlines the coupling of this compound with a C-terminally protected amino acid, for example, Leucine methyl ester (H-Leu-OMe).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Asparagine Problem in Peptide Synthesis

An In-Depth Technical Guide to the Synthesis and Purification of N-α-Carboxybenzyl-N-γ-xanthyl-L-asparagine (Z-Asn(Xan)-OH)

The incorporation of asparagine (Asn) into peptide sequences is a well-documented challenge in synthetic chemistry. The primary obstacle arises from the nucleophilic nature of the side-chain amide. During the crucial carboxyl activation step required for peptide bond formation, this amide can undergo an irreversible dehydration reaction to form a β-cyanoalanine residue.[1][2][3][4] This side reaction is particularly prevalent when using carbodiimide-based activators (e.g., DCC, DIC) and results in a critical impurity that is often difficult to separate from the target peptide, compromising yield and biological integrity.[3][5]

To circumvent this, a robust protection strategy for the side-chain amide is paramount. The xanthyl (Xan) group has emerged as a highly effective protecting group for this purpose. The bulky, three-dimensional structure of the Xan group provides exceptional steric shielding for the amide, effectively preventing dehydration during activation.[2][6] Furthermore, the introduction of the Xan group confers a secondary, yet significant, advantage: it markedly improves the solubility of the asparagine derivative in common organic solvents like DMF and DCM, which is beneficial for achieving efficient and complete coupling reactions.[2][7][8] This guide provides a comprehensive, field-tested methodology for the synthesis and purification of this compound, an essential building block for researchers employing Z-group protection strategies in peptide synthesis.

Synthesis of this compound: A Mechanistic Approach

Principle of the Reaction

The synthesis of this compound is achieved through an acid-catalyzed electrophilic substitution reaction. Xanthydrol, in the presence of a strong acid, generates a stable xanthyl carbocation. This electrophile is then attacked by the nucleophilic nitrogen of the side-chain amide of N-α-Carboxybenzyl-L-asparagine (Z-Asn-OH) to form the protected product.[2][9] The reaction is driven by the formation of a stable C-N bond and the removal of water.

Reagents and Rationale

The selection of reagents is critical for maximizing yield and minimizing side products.

-

N-α-Cbz-L-asparagine (Z-Asn-OH): The starting material, providing the asparagine backbone with the orthogonal Z-group protecting the α-amino function.[10]

-

Xanthydrol: The source of the xanthyl protecting group. It must be of high purity, as impurities can lead to discoloration of the final product.

-

Acid Catalyst (e.g., Trifluoroacetic Acid - TFA): The catalyst is essential for generating the reactive xanthyl carbocation from xanthydrol.[2] While other acids can be used, TFA is effective and easily removed during workup. The amount must be carefully controlled; excess acid can lead to side reactions or complicate product isolation.

-

Solvent (e.g., Dioxane, Acetic Acid): The solvent must be able to dissolve the starting materials and be inert to the reaction conditions. Dioxane is often a suitable choice.

Visualizing the Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Z-Asn-OH (1.0 equivalent) and Xanthydrol (1.1 equivalents) in dioxane (or a suitable solvent).

-

Catalysis: To the stirring solution, add the acid catalyst (e.g., 0.1 equivalents of TFA) dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress should be monitored to determine completion.

-

In-Process Monitoring (TLC): Spot the reaction mixture on a silica TLC plate against the Z-Asn-OH starting material. A typical mobile phase is Dichloromethane:Methanol (9:1). The product, being more non-polar, will have a higher Rf value than the starting Z-Asn-OH. The reaction is complete upon consumption of the limiting reagent (Z-Asn-OH).

-

Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold, stirring water. The product will precipitate out of the aqueous solution.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with water to remove any residual acid and solvent, followed by a wash with a non-polar solvent like diethyl ether to remove unreacted xanthydrol.

-

Drying: Dry the isolated crude product under vacuum to a constant weight.

Purification and Isolation: Achieving High Purity

The Rationale for Purification

While the precipitation and washing steps remove a significant portion of impurities, the crude product may still contain unreacted starting materials or by-products. For use in peptide synthesis, where purity is directly correlated with the success of the final peptide, a robust purification step is essential.[11] The goal is to achieve ≥98% purity as determined by HPLC or TLC.

Purification Strategy

For this compound, the most common and effective purification method is recrystallization or trituration/washing with a suitable solvent system. This approach leverages differences in solubility between the product and impurities. Flash column chromatography is an alternative for achieving the highest possible purity but is often less scalable for bulk quantities.[12]

Visualizing the Purification Workflow

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol (Washing/Trituration)

This protocol is effective for removing residual non-polar impurities like xanthydrol and related by-products. A similar procedure using toluene has been shown to be effective for purifying other protected amino acids.[11]

-

Slurry Formation: Place the dried crude this compound into a flask. Add a sufficient volume of a solvent in which the product is poorly soluble but impurities are more soluble (e.g., toluene or diethyl ether).

-

Trituration: Stir the resulting slurry vigorously at room temperature for 1-2 hours. This process washes the impurities from the surface of the solid product into the solvent.

-

Filtration: Filter the solid product using a Buchner funnel. Wash the cake with a small amount of fresh, cold solvent.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Quality Control: Analyze the final product purity via HPLC or TLC before release for use in peptide synthesis.

Analytical Characterization and Quality Control

Confirming Identity and Purity

The identity and purity of the final this compound product must be rigorously confirmed. Standard analytical techniques provide a comprehensive quality profile.

-

Thin-Layer Chromatography (TLC): A rapid method to assess purity. A single spot should be observed.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, typically aiming for ≥98% purity.

-

Infrared Spectroscopy (IR): To confirm the presence of key functional groups.

-

Optical Rotation: To confirm the stereochemical integrity (L-configuration) of the amino acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

Data Summary Table

The table below summarizes the key physicochemical and analytical properties for this compound, providing a benchmark for quality control.

| Property | Value | Reference(s) |

| Chemical Name | N-α-Carboxybenzyl-N-γ-xanthyl-L-asparagine | [2] |

| CAS Number | 327981-00-0 | [2] |

| Molecular Formula | C₂₅H₂₂N₂O₆ | [2] |

| Molecular Weight | 446.46 g/mol | [2] |

| Appearance | White to off-white powder | |

| Purity (HPLC/TLC) | ≥98% | |

| Optical Rotation | Specific rotation value should be determined and compared to a standard. |

Conclusion and Field Insights

The successful synthesis and rigorous purification of this compound are critical preliminary steps for its effective use in peptide synthesis. By employing the acid-catalyzed method detailed herein, researchers can reliably produce this key building block. The subsequent purification, typically via solvent washing or recrystallization, is not an optional step but a mandatory quality-control measure to prevent the carry-over of impurities that could terminate or complicate peptide chain elongation. Adherence to these protocols ensures the availability of a high-purity reagent, mitigating the risk of the notorious asparagine dehydration side reaction and ultimately contributing to the successful synthesis of complex and high-purity peptides.

References

-

Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-73. [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from Aapptec website. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1161: Removal of N-Xanthyl Groups. Retrieved from Aapptec website. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Aapptec website. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Vasanthakumar, G. R., et al. (2002). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]

-

Reif, A., et al. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. [Link]

- Barany, G., & Albericio, F. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.

-

Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from Aapptec website. [Link]

-

Kumar, V., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 85-93. [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from Aapptec website (alternate link). [Link]

-

Abu-Lafi, S., et al. (2017). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]

-

Carey, R. I., et al. (1996). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 47(3), 209-13. [Link]

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 39(4), 346-52. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 10. Z-Asn-OH_TargetMol [targetmol.com]

- 11. ajpamc.com [ajpamc.com]

- 12. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]

The Enduring Sentinel: A Technical Guide to the Z-Protecting Group in Modern Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success. Among the pantheon of these chemical guardians, the benzyloxycarbonyl (or carboxybenzyl) group, universally known as the Z-group, stands as a figure of historical significance and enduring utility. First introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide chemistry, enabling the controlled assembly of amino acids into defined sequences for the first time.[1][2] This guide provides an in-depth technical examination of the Z-protecting group, offering field-proven insights into its mechanism, strategic application, and the causality behind critical experimental choices.

The Z-Group: A Legacy of Stability and Control

The Z-group is a carbamate-based protecting group for amines, prized for its stability under a range of conditions, which allows for the selective deprotection of other groups in a complex molecule.[3][4] This stability is a cornerstone of its utility, particularly in solution-phase peptide synthesis (SPPS) and as a specialized tool in solid-phase peptide synthesis (SPPS).[5][6] The core value of any protecting group lies in its ability to be introduced efficiently, remain steadfast during subsequent reaction steps, and be removed cleanly without compromising the integrity of the peptide.[7] The Z-group excels in these aspects, offering a reliable and well-characterized option for peptide chemists.

Key Attributes of the Z-Protecting Group

The decision to employ the Z-group is often driven by a specific set of strategic advantages that distinguish it from other common protecting groups like Boc and Fmoc.

| Attribute | Significance in Peptide Synthesis |

| High Stability | Resistant to mildly acidic and basic conditions, allowing for orthogonal protection schemes with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[8][9] |

| Crystalline Derivatives | Z-protected amino acids are often stable, crystalline solids, which facilitates their purification and handling.[3] |

| Racemization Resistance | The urethane-type protection afforded by the Z-group significantly suppresses racemization during peptide coupling reactions.[3] |

| Versatile Deprotection | Can be removed under neutral (hydrogenolysis), strongly acidic, or reductive conditions, offering flexibility in deprotection strategies.[3] |

The Chemistry of Protection: Introducing the Z-Group

The introduction of the Z-group, or N-benzyloxycarbonylation, is a robust and high-yielding reaction. The most common method involves the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of a Schotten-Baumann reaction.[2][10]

Mechanism of Z-Group Introduction

The mechanism involves the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable N-Z-protected amino acid.

Caption: Mechanism of Z-group protection of an amino acid.

Experimental Protocol: Synthesis of Z-L-Alanine

This protocol outlines a standard procedure for the N-protection of L-Alanine using benzyl chloroformate.

Materials:

-

L-Alanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-Alanine in a 1M solution of sodium carbonate in water in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring, slowly and simultaneously add benzyl chloroformate and a 2M sodium carbonate solution. The pH of the reaction mixture should be maintained between 8 and 10 to ensure the amino group is deprotonated and to neutralize the HCl byproduct.[10] A pH that is too high can lead to racemization, while a pH that is too low will result in the decomposition of benzyl chloroformate.[10]

-

Reaction: Allow the reaction to stir in the ice bath for 1 hour and then at room temperature for an additional 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of ~2 with 2M HCl in an ice bath. The Z-L-Alanine will precipitate as a white solid or oil.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-L-Alanine.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

The Art of Deprotection: Removing the Z-Group

The selective and efficient removal of the Z-group is paramount. The choice of deprotection method is dictated by the presence of other protecting groups and sensitive functionalities within the peptide sequence.[8]

Catalytic Hydrogenolysis: The Classic and Mildest Route

Catalytic hydrogenolysis is the most common and mildest method for Z-group cleavage.[1] It proceeds under neutral conditions and is highly selective. The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.[1][2]

Mechanism: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene, carbon dioxide, and the free amine.

Caption: Deprotection of a Z-protected peptide via catalytic hydrogenolysis.

Experimental Protocol: Z-Group Deprotection by Hydrogenolysis

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or transfer hydrogenation reagent (e.g., ammonium formate, cyclohexene)

-

Celite®

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation:

-

For H₂ gas: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon and stir the reaction vigorously.

-

For transfer hydrogenolysis: Add a hydrogen donor such as ammonium formate (in excess) to the reaction mixture.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent and kept wet.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Causality Behind Experimental Choices:

-

Solvent: Methanol and ethanol are commonly used as they are good solvents for peptides and do not interfere with the reaction. Acetic acid can be added as a co-solvent to improve the solubility of the peptide and prevent catalyst poisoning by the free amine.[11]

-

Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing residues like cysteine and methionine.[8] In such cases, alternative deprotection methods should be considered.

-

Safety: The pyrophoric nature of Pd/C necessitates careful handling, especially during filtration.

Acidolysis: A Harsher Alternative

Strong acidic conditions can also cleave the Z-group. A common reagent for this is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[3] This method is significantly harsher than hydrogenolysis and is typically reserved for substrates that are incompatible with catalytic hydrogenation (e.g., those containing reducible functional groups).[8]

Mechanism: The cleavage proceeds via protonation of the carbamate oxygen, followed by either an SN1 or SN2-type cleavage of the benzylic C-O bond by the bromide ion. The resulting unstable carbamic acid rapidly decarboxylates to yield the protonated amine.

Other Deprotection Methods

Other less common methods for Z-group removal include the use of strong reducing agents like sodium in liquid ammonia, or Lewis acids.[3][12] The choice of method is always a balance between efficacy and the preservation of other functionalities in the peptide.

Strategic Applications of the Z-Group in Modern Peptide Synthesis

While Fmoc- and Boc-based SPPS strategies are now the workhorses of peptide synthesis, the Z-group retains a crucial role in specific applications.[13][14]

Orthogonal Protection Schemes

The stability of the Z-group to the basic conditions used for Fmoc removal and the moderately acidic conditions for Boc removal makes it an excellent orthogonal protecting group.[8][15] This is particularly valuable in the synthesis of complex peptides with multiple side-chain functionalities that require selective deprotection for on-resin modifications, such as cyclization or branching.[5] For instance, the ε-amino group of a lysine residue can be protected with a Z-group, while the α-amino group is protected with Fmoc, allowing for selective deprotection and modification of the N-terminus.

Prevention of Diketopiperazine Formation

Diketopiperazine (DKP) formation is a notorious side reaction in SPPS, especially during the coupling of the third amino acid to a dipeptide-resin.[15] This intramolecular cyclization leads to chain termination and cleavage of the dipeptide from the resin. By introducing the second amino acid as a Z-protected derivative (e.g., Z-Pro-OH), the N-terminal amine remains protected during the subsequent coupling step, thus preventing the intramolecular attack that leads to DKP formation.[15] The Z-group can then be removed at a later stage in the synthesis.[15]

Solution-Phase Peptide Synthesis (LPPS)

In liquid-phase peptide synthesis, where intermediates are isolated and purified after each coupling step, the Z-group remains a popular choice for N-terminal protection due to its high stability and the crystallinity it often imparts to the protected amino acids and peptide fragments.[1][5][6]

Conclusion: A Timeless Tool for the Peptide Chemist

The Z-protecting group, born from the dawn of rational peptide synthesis, continues to be an indispensable tool for the modern chemist. Its robust nature, coupled with versatile deprotection strategies, provides a level of control and flexibility that is often required for the synthesis of complex and challenging peptide targets. A thorough understanding of its chemical properties, reaction mechanisms, and strategic applications, as outlined in this guide, empowers researchers to harness the full potential of this enduring sentinel of peptide chemistry.

References

-

Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018-06-07). Master Organic Chemistry. Retrieved from [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. Retrieved from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

Protecting Groups: Boc, Cbz, Amine. (2023-10-21). StudySmarter. Retrieved from [Link]

-

Green Chemistry. (2017-09-19). GREENTECH. Retrieved from [Link]

-

Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026-01-02). Journal of the American Chemical Society. Retrieved from [Link]

-

Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. (2025-09-30). Adesis, Inc. Retrieved from [Link]

-

Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism. Chemical Reviews. Retrieved from [Link]

-

Study of the Glycerol Hydrogenolysis Reaction on Cu, Cu–Zn, and Cu–ZnO Clusters. (2022-09-07). ACS Omega. Retrieved from [Link]

-

Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis. Retrieved from [Link]

-

Solid-state stability of Z ′ < 1 and Z ′ = 2 polymorphs of N , N , N ′, N ′-tetrabenzylethylenediamine: a combined experimental and theoretical study. (2022-10-21). CrystEngComm. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. peptide.com [peptide.com]

- 6. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 11. greentech.fr [greentech.fr]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. bachem.com [bachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Xanthyl Group on Asparagine: A Technical Guide to its Function and Application in Peptide Science

Introduction: Navigating the Challenges of Asparagine in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. However, the seemingly simple assembly of amino acid building blocks is fraught with sequence-dependent challenges that can significantly impact yield, purity, and ultimately, the biological activity of the final product. Asparagine (Asn), with its side-chain carboxamide, is a particularly problematic residue. During the activation of its carboxylic acid for coupling to the growing peptide chain, the side-chain amide is susceptible to dehydration, leading to the formation of a β-cyanoalanine residue.[1][2] This irreversible side reaction not only results in a difficult-to-remove impurity but also alters the structure and function of the target peptide.

Furthermore, unprotected asparagine derivatives often exhibit poor solubility in the organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF).[1][3] This can lead to incomplete coupling reactions and aggregation of the peptide chain on the solid support. To circumvent these issues, the use of a protecting group for the asparagine side-chain amide is a widely adopted strategy. Among the various protecting groups available, the xanthyl (Xan) group has emerged as a valuable tool, particularly in the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis.[1][4]

This in-depth technical guide provides a comprehensive overview of the function of the xanthyl group on asparagine, from the fundamental chemical principles to practical experimental protocols and a comparative analysis of its performance.

The Xanthyl Group: A Strategic Guardian for the Asparagine Side Chain

The xanthyl group is a bulky, acid-labile protecting group that is introduced onto the side-chain amide nitrogen of asparagine.[4] Its primary functions are twofold:

-

Prevention of Nitrile Formation: The steric hindrance provided by the bulky xanthyl group effectively shields the side-chain amide from reacting with coupling reagents, thereby preventing its dehydration to a nitrile.[2] This is particularly crucial when using carbodiimide-based activators, which are known to promote this side reaction.[4]

-

Enhanced Solubility: The introduction of the xanthyl group can improve the solubility of the protected asparagine derivative in organic solvents, facilitating more efficient and complete coupling reactions.[4]

The xanthyl group is most commonly employed in Boc-based SPPS.[1] A key feature of the xanthyl group is its lability to trifluoroacetic acid (TFA), the reagent used for the cleavage of the Nα-Boc group in each cycle of the synthesis.[4] While this means the side-chain protection is temporary, it is most critical during the activation and coupling steps to prevent the irreversible nitrile formation.[2]

Chemical Workflow: Protection, Coupling, and Deprotection

The utilization of xanthyl-protected asparagine in peptide synthesis follows a systematic workflow, encompassing the initial protection of the amino acid, its incorporation into the peptide chain, and the subsequent removal of the protecting group.

Figure 1: Workflow for the use of xanthyl-protected asparagine in Boc-SPPS.

Experimental Protocol: Synthesis of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH)

While detailed protocols can vary, the synthesis of Boc-Asn(Xan)-OH generally involves an acid-catalyzed reaction between Nα-Boc-L-asparagine and xanthydrol.[5]

Materials:

-

Nα-Boc-L-asparagine (Boc-Asn-OH)

-

Xanthydrol

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Diethyl ether

-

Petroleum ether

Procedure:

-

Dissolve Nα-Boc-L-asparagine and a molar equivalent of xanthydrol in glacial acetic acid.

-

Add a catalytic amount of trifluoroacetic acid to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of ice-cold water.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/petroleum ether, to obtain pure Boc-Asn(Xan)-OH.

Experimental Protocol: Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS

The following is a general protocol for the coupling of Boc-Asn(Xan)-OH to a peptide-resin during Boc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asn(Xan)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DCM and then DMF. Remove the Nα-Boc protecting group from the N-terminal amino acid by treating the resin with a solution of TFA in DCM (typically 25-50%).

-

Washing: Wash the resin thoroughly with DCM and DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resin with a solution of DIEA in DMF (typically 5-10%).

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Asn(Xan)-OH (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution to pre-activate it.

-

Add the activated Boc-Asn(Xan)-OH solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]

-

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[7] A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The cycle of deprotection, washing, neutralization, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Deprotection of the Xanthyl Group

The xanthyl group is cleaved under acidic conditions. In the context of Boc-SPPS, the repeated treatments with TFA for the removal of the Nα-Boc group also lead to the cleavage of the xanthyl group from the asparagine side chain.[4] For the final cleavage of the peptide from the resin and concomitant removal of all side-chain protecting groups, a strong acid cocktail, typically containing hydrogen fluoride (HF) or a high concentration of TFA with scavengers, is used.[2] The rapid cleavage of a similar protecting group, Tmob, with a half-life of less than a minute in 95% TFA, suggests a similar lability for the xanthyl group under these conditions.[3]

Comparative Analysis and Performance

The choice of a protecting group strategy for asparagine is a critical decision in peptide synthesis design. The xanthyl group offers distinct advantages but also has some limitations compared to other approaches.

| Feature | No Protection | Trityl (Trt) Protection | Xanthyl (Xan) Protection |

| Chemistry | Boc & Fmoc | Primarily Fmoc | Primarily Boc |

| Prevention of Nitrile Formation | Low (high risk with carbodiimides)[1] | High[1] | High[4] |

| Solubility of Protected Amino Acid | Poor[3] | Good[1] | Good[4] |

| Deprotection Conditions | N/A | TFA (can be slow at N-terminus)[8] | TFA (cleaved during Boc-SPPS cycles)[4] |

| Purity of Final Peptide | Potentially lower due to side reactions | Generally high | Reported to be very high[5] |

| Cost | Low | High | Moderate |

| Key Advantage | Simplicity, low cost | High stability during Fmoc-SPPS | Effective prevention of side reactions in Boc-SPPS |

| Key Disadvantage | High risk of side reactions and poor solubility | Cost, potential for incomplete deprotection[8] | Lability during Boc-SPPS cycles, potential for crystallization of activated intermediates[3] |

A study comparing different side-chain protecting groups for asparagine in the Fmoc solid-phase synthesis of model peptides found that the use of xanthyl-protected asparagine resulted in purer final products compared to those synthesized with either trityl (Trt) or trimethoxybenzyl (Tmob) protection.[5]

Beyond Protection: Other Potential Applications

While the primary and well-established function of the xanthyl group on asparagine is as a protecting group, the inherent chemical properties of the xanthene core suggest potential for other applications, although these are less explored in the context of asparagine derivatives.

Fluorescence Spectroscopy

Xanthene and its derivatives, such as xanthone, are known to exhibit fluorescence.[9][10] This property has been exploited in the development of fluorescent probes for the detection of various analytes.[10][11] The conjugation of a xanthyl group to asparagine could potentially impart fluorescent properties to the amino acid, allowing it to be used as a probe to study peptide conformation, binding events, or for cellular imaging. However, specific studies detailing the fluorescent properties of N-xanthyl-asparagine are limited.

Bioconjugation

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[12] The reactivity of the xanthyl group, particularly its cleavage under acidic conditions to generate a stable carbocation, could potentially be harnessed for specific conjugation strategies. However, this application has not been extensively reported, and the xanthyl group is not a commonly used handle for bioconjugation.

Conclusion: A Valuable Tool in the Peptide Chemist's Arsenal

The xanthyl group serves as a critical protecting group for the side-chain amide of asparagine, effectively mitigating the problematic side reaction of nitrile formation and improving solubility during peptide synthesis. Its compatibility with Boc-SPPS and its straightforward removal under standard acidic conditions make it a reliable and valuable tool for the synthesis of asparagine-containing peptides. While its primary role is well-defined, the inherent chemical nature of the xanthene moiety hints at untapped potential in areas such as fluorescent labeling. For researchers and drug development professionals, a thorough understanding of the function and application of the xanthyl group on asparagine is essential for the successful and efficient synthesis of complex and biologically important peptides.

References

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Aapptec. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

- Biosearch, Inc. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.

-

European Patent Office. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. Googleapis.com. [Link]

-

Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(3), 163-169. [Link]

-

Vertex Pharmaceuticals. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Development of a Xanthene-Based Red-Emissive Fluorescent Probe for Visualizing H2O2 in Living Cells, Tissues and Animals. Analytical Chemistry. [Link]

-

Nitrile-based peptoids as cysteine protease inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Preparation of the protected L-amino acid solutions for peptide synthesis. ResearchGate. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

-

Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Samara Journal of Science. [Link]

-

Amino Acid-Protecting Groups. ResearchGate. [Link]

-

Proposed mechanisms for xanthydrol derivatization of (a) urea nitrate and (b) methyl urea. ResearchGate. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

-

Xanthone based Pb2+ selective turn on fluorescent probe for living cell staining. Analytical Methods. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

-

Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences. [Link]

-

Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]

-

Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]

-

A colorimetric and turn-on NIR fluorescent probe based on xanthene system for sensitive detection of thiophenol and its application in bioimaging. Sensors and Actuators B: Chemical. [Link]

-

Combined Application of Fluorescence Spectroscopy and Principal Component Analysis in Characterisation of Selected Herbhoneys. Molecules. [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

-

Syntheses of xanthone derivatives and their bioactivity investigation. Beilstein Archives. [Link]

-

Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Medicinal Chemistry. [Link]

-

Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. [Link]

-

Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Tetrahedron Letters. [Link]

- Fluorescent probe as well as preparation method and application thereof.

-

Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. peptide.com [peptide.com]

- 5. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthone based Pb2+ selective turn on fluorescent probe for living cell staining - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A colorimetric and turn-on NIR fluorescent probe based on xanthene system for sensitive detection of thiophenol and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. vectorlabs.com [vectorlabs.com]

Z-Asn(Xan)-OH: A Strategic Building Block for Advanced Peptide Synthesis

An in-depth technical guide on the core properties and applications of Z-Asn(Xan)-OH for researchers, scientists, and drug development professionals.

In the precise and demanding field of peptide chemistry, the success of a synthetic strategy often hinges on the judicious choice of protected amino acids. These critical reagents are designed to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence. This guide offers a comprehensive technical overview of N-α-benzyloxycarbonyl-N-γ-xanthyl-L-asparagine, or this compound, a specialized derivative engineered to overcome specific challenges associated with the incorporation of asparagine into peptide chains. We will explore its molecular characteristics, the rationale behind its dual-protecting group strategy, and its practical application in synthetic workflows, providing expert insights for professionals in peptide research and development.

Core Molecular Profile of this compound

This compound is a derivative of the L-asparagine amino acid, strategically modified with two distinct protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and the xanthyl (Xan) group on the side-chain amide nitrogen. This design directly addresses the chemical liabilities of the asparagine residue during synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is tailored for stability and specific reactivity, which is fundamental to its function in peptide synthesis.

Caption: Chemical structure of this compound.

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |

| Molecular Weight | 460.48 g/mol | [1] |

| Appearance | White to off-white powder | |

| CAS Number | 131418-81-6 | [1] |

| Solubility | Soluble in DMF, DMSO | |

| Melting Point | 185-189 °C |

The Scientific Rationale for Dual Protection

The choice of both the Z and Xan protecting groups is a deliberate strategy to provide orthogonal stability and selective removal, which is essential for complex synthetic routes.

-

Z (Benzyloxycarbonyl) Group: This group protects the α-amino function. It is a well-established protecting group, particularly valued in solution-phase peptide synthesis . Its primary advantage is its stability to both acidic and basic conditions commonly used for the removal of other protecting groups (e.g., Boc and Fmoc). The Z group is typically removed under neutral conditions via catalytic hydrogenation (hydrogenolysis), a clean and efficient reaction that yields toluene and carbon dioxide as byproducts, minimizing contamination of the peptide.

-

Xan (Xanthyl) Group: The side-chain amide of asparagine is prone to two major side reactions during peptide synthesis: dehydration to a β-cyanoalanine residue during the coupling step, and rearrangement to form an aspartimide intermediate. The bulky, acid-labile xanthyl group serves a dual purpose: it provides steric hindrance that physically blocks these unwanted intramolecular reactions, and it enhances the solubility of the amino acid derivative in the organic solvents used for synthesis[2].

Strategic Applications in Peptide Synthesis

The unique protective scheme of this compound makes it the reagent of choice for specific, challenging synthetic scenarios.

Prevention of Aspartimide Formation and Dehydration

Aspartimide formation is a notorious side reaction that can significantly reduce the yield and purity of the target peptide. It occurs via an intramolecular cyclization involving the peptide backbone nitrogen and the side-chain carbonyl group. The bulky xanthyl group on the asparagine side chain acts as a steric shield, preventing this cyclization. Similarly, it protects the amide from dehydration when using powerful carbodiimide-based activating agents[2].

Caption: Logical workflow for preventing side reactions using this compound.

Utility in Solution-Phase Synthesis and Fragment Condensation

While solid-phase peptide synthesis (SPPS) is prevalent, solution-phase synthesis remains indispensable for large-scale production and for the synthesis of protected peptide fragments intended for subsequent ligation. The Z-group's stability and its unique removal condition (hydrogenolysis) make this compound an excellent building block for these applications. It allows for the construction of an asparagine-containing protected peptide fragment, which can then be deprotected at the N-terminus for further elongation or at the C-terminus for condensation with another fragment.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process monitoring to ensure the success of each synthetic step.

Protocol for Carbodiimide-Mediated Coupling

This method describes a standard coupling procedure for incorporating this compound into a growing peptide chain in solution.

Materials:

-

This compound (1.1 eq)

-

Peptide-ester with free N-terminus (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin-layer chromatography (TLC) system (e.g., silica gel, 95:5 DCM:MeOH)

Methodology:

-

Dissolution & Cooling: Dissolve the peptide-ester and this compound in anhydrous DMF. Cool the stirred solution to 0 °C using an ice bath.

-

Activation: Add HOBt, followed by the slow addition of DCC.

-

Causality: HOBt is added to act as a racemization suppressant and to form a more reactive HOBt-ester, improving coupling efficiency. The reaction is cooled to control the exothermic activation and minimize side reactions.

-

-

Reaction: Allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).

-

In-Process Trustworthiness Check: Monitor the reaction's completion by TLC, checking for the consumption of the starting peptide-ester.

-

Work-up:

-

Filter the reaction to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Causality: The acidic wash removes any unreacted amine, while the basic wash removes unreacted this compound and HOBt.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.

Protocol for Z-Group Deprotection (Hydrogenolysis)

This protocol details the selective removal of the N-terminal Z-group, leaving the Xan-protected side chain and the rest of the peptide intact.

Materials:

-

Z-protected peptide

-

Methanol (MeOH) or DMF

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

-

Celite™

Methodology:

-

Setup: Dissolve the Z-protected peptide in MeOH. Place the solution in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10% of the peptide weight).

-

Hydrogenation: Seal the flask and purge thoroughly with H₂ gas. Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the suspension vigorously.

-

In-Process Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The product will have a lower Rf value (more polar) on silica TLC than the starting material.

-

Work-up:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst.

-

Causality: Celite is a fine, inert filter aid that ensures all of the pyrophoric palladium catalyst is removed from the solution.

-

-

Isolation: Rinse the filter pad with additional MeOH. Combine the filtrates and remove the solvent under reduced pressure to yield the peptide with a free N-terminus.

Conclusion

This compound is a highly effective and strategic tool for the modern peptide chemist. Its dual-protection system provides a robust and reliable method for introducing asparagine residues while elegantly circumventing the common and problematic side reactions of dehydration and aspartimide formation. Its particular suitability for solution-phase synthesis and fragment condensation strategies ensures its continued relevance in both academic research and the large-scale production of peptide-based therapeutics. By understanding the chemical principles behind its design and application, researchers can confidently deploy this compound to enhance the efficiency, purity, and overall success of their synthetic endeavors.

References

-

ChemSrc. (n.d.). This compound C26H24N2O6 | M.W. 460.48. Retrieved January 21, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of Z-Asn(Xan)-OH in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-asparagine (Z-Asn(Xan)-OH), a critical building block in peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explain the fundamental chemical principles governing its solubility. We will explore the causal relationships between the unique structural features of this compound and its interactions with various organic solvents, providing both predictive insights and robust experimental protocols for in-lab validation.

Introduction: The Challenge of Asparagine in Peptide Synthesis

The incorporation of asparagine (Asn) into peptide sequences is notoriously challenging. Two primary obstacles arise: the poor solubility of many standard protected asparagine derivatives and the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the coupling activation step.[1] To counteract these issues, protecting groups are strategically employed. The this compound derivative utilizes two such groups: the Benzyloxycarbonyl (Z) group at the N-terminus and the Xanthyl (Xan) group on the side-chain amide. The bulky, aromatic Xan group is particularly crucial as it serves a dual purpose: it sterically shields the amide from dehydration and, most importantly for this guide, it significantly enhances the solubility of the amino acid derivative in common organic solvents.[2][3]

Molecular Structure and Physicochemical Drivers of Solubility

Understanding the solubility of this compound begins with a detailed examination of its molecular structure and the functional groups that dictate its interaction with the solvent environment.

-

Asparagine Core : The central amino acid structure contains a free carboxylic acid (-COOH) and a secondary amide within the Z-group. These groups are polar and can participate in hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the Z-group's carbonyl and the side-chain amide are primarily hydrogen bond acceptors.

-

Z-Group (Benzyloxycarbonyl) : This group introduces a significant hydrophobic character due to its phenyl ring. The carbamate linkage is polar, but the overall effect is an increase in non-polar surface area, which favors interactions with less polar organic solvents.

-

Xan-Group (Xanthyl) : This is the most influential group regarding solubility in organic media. It is a large, bulky, and predominantly hydrophobic moiety consisting of two fused aromatic rings. Its primary role is to disrupt the intermolecular hydrogen bonding that can occur between the side-chain amides of asparagine residues, a common cause of aggregation and poor solubility.[2] Its large non-polar surface area dominates the molecule's character, driving solubility in solvents that can favorably interact with it.

Theoretical Framework and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. Based on the structure of this compound, we can predict its solubility across different classes of organic solvents.

| Solvent | Class | Predicted Solubility | Rationale for Interaction with this compound |

| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent hydrogen bond acceptor (interacts with -COOH). The dimethylamino group has favorable dipole-dipole interactions with the polar core, while the rest of the solvent molecule interacts well with the hydrophobic Z and Xan groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong hydrogen bond acceptor and highly polar. Effectively solvates the polar core. Its larger size and alkyl groups accommodate the bulky hydrophobic protecting groups. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar to DMF but with a larger hydrophobic profile, making it an excellent solvent for protected amino acids and peptides. Effectively balances interactions with polar and non-polar regions.[4] |

| Dichloromethane (DCM) | Chlorinated | Medium | Moderate polarity allows for some interaction with the polar core, while being an effective solvent for the large, non-polar Z and Xan groups. Solubility may be limited compared to polar aprotic solvents. |

| Tetrahydrofuran (THF) | Ether | Medium to Low | Lower polarity than DMF/DMSO. The ether oxygen can act as a hydrogen bond acceptor for the -COOH group, but overall solvation of the polar core is less effective. |

| Methanol / Ethanol | Polar Protic | Medium to Low | Can act as both H-bond donors and acceptors. However, the solvent's own hydrogen-bonding network can make it less effective at solvating the large, hydrophobic protecting groups compared to polar aprotic solvents. |

| Acetonitrile | Polar Aprotic | Low | While polar, its linear structure and smaller size may not effectively solvate the bulky, sterically hindered this compound molecule. |

| Toluene / Hexane | Non-Polar | Insoluble | These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar amino acid core (carboxylic acid, amides), despite their affinity for the hydrophobic protecting groups. |

Experimental Protocol for Solubility Determination

The absence of standardized quantitative solubility data in the literature necessitates a reliable in-house method. This protocol provides a self-validating, tiered approach to determine the solubility of this compound.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents.

Materials:

-

This compound (powder)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Small glass vials (e.g., 2 mL or 4 mL) with caps

-

Micropipettes

-

Solvents to be tested (high-purity, anhydrous grade recommended): DMF, DMSO, NMP, DCM, Methanol, THF.

Methodology:

-

Preparation : For each solvent to be tested, accurately weigh approximately 10.0 mg of this compound into a clean, dry glass vial.

-

Initial Solvent Addition : Add an initial aliquot of the test solvent to achieve a high target concentration. A recommended starting point is 200 µL to target 50 mg/mL.

-

Agitation : Cap the vial securely and vortex vigorously for 2 minutes at ambient temperature.

-

Qualitative Observation : Visually inspect the solution against a dark background.

-

Soluble : The solution is completely clear with no visible solid particles.

-

Partially Soluble/Insoluble : The solution is cloudy, hazy, or contains suspended/settled solid particles.

-

-

Semi-Quantitative Determination (if insoluble) :

-

If the compound is not soluble at the initial concentration, add another aliquot of solvent (e.g., 100 µL).

-

Repeat the agitation (Step 3) and observation (Step 4) cycle.

-

Continue adding solvent in defined increments until complete dissolution is achieved.

-

Record the total volume of solvent required to dissolve the initial mass. Calculate the solubility in mg/mL. For example, if 10 mg dissolves in a final volume of 500 µL (0.5 mL), the solubility is 20 mg/mL.

-

If the compound remains insoluble after adding a large volume (e.g., 2 mL, resulting in a concentration of <5 mg/mL), it can be classified as "poorly soluble" or "insoluble" in that solvent.

-

-

Record Keeping : Meticulously record the solvent used, the mass of the solute, the final volume of the solvent, and the qualitative and quantitative results for each test. Note any effects of gentle warming if applied.

Self-Validation and Trustworthiness: This protocol is inherently self-validating. By starting with a known mass and carefully titrating with a known solvent, the resulting concentration is a direct measure of solubility under the tested conditions. The visual endpoint (a completely clear solution) is unambiguous. Repeating the measurement will establish reproducibility and confidence in the result.

Field-Proven Insights and Conclusion

As a Senior Application Scientist, my experience aligns with the theoretical predictions: DMF and NMP are the premier solvents for dissolving this compound for peptide synthesis applications. Their ability to effectively solvate both the polar backbone and the large hydrophobic protecting groups ensures the high concentrations required for efficient coupling reactions. While DMSO is also an excellent solvent, its higher boiling point can complicate removal, and it carries a risk of oxidizing sensitive residues in larger peptide fragments.

The enhanced solubility conferred by the Xan group is a critical design feature that directly translates to higher quality peptide synthesis. It minimizes the risk of on-resin aggregation and ensures that the activated amino acid remains in solution, available for reaction. This leads to higher coupling efficiencies, reduced impurities, and ultimately, a more successful synthesis of complex, asparagine-containing peptides.

This guide provides the foundational knowledge and practical methodology for any researcher working with this compound. By understanding the chemical principles and applying the systematic protocol herein, scientists can confidently select the optimal solvent, ensuring the integrity and success of their synthetic endeavors.

References

-

Reddit. (2017). Amino Acid solubility question. r/chemhelp. [Link]

-

AAPPTec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. [Link]

Sources

N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-asparagine [Z-Asn(Xan)-OH]: A Technical Guide to a Dually Protected Asparagine Derivative for Advanced Peptide Synthesis

Executive Summary: N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-asparagine, abbreviated as Z-Asn(Xan)-OH, is a specialized, dually protected amino acid derivative designed for advanced applications in peptide chemistry. By incorporating the well-established benzyloxycarbonyl (Z) group for α-amino protection and the bulky xanthyl (Xan) group for side-chain amide protection, this reagent provides a strategic solution to the persistent challenges associated with the incorporation of asparagine into peptide sequences. This guide offers an in-depth analysis of the chemical rationale, physicochemical properties, synthesis, and application of this compound, providing researchers, chemists, and drug development professionals with the technical insights required for its effective utilization.

Introduction: The Asparagine Problem in Peptide Synthesis

The incorporation of asparagine (Asn) is a frequent challenge in both solid-phase and solution-phase peptide synthesis.[1] The primary difficulties stem from the reactivity of its side-chain carboxamide, leading to two major undesirable side reactions:

-

Dehydration: During the carboxyl group activation step required for peptide bond formation (especially with carbodiimide reagents), the side-chain amide is susceptible to dehydration, forming a β-cyanoalanine residue.[2][3] This transformation is irreversible and results in a significant, hard-to-remove impurity that can compromise the biological activity of the final peptide.

-

Poor Solubility: Standard protected asparagine derivatives, such as Fmoc-Asn-OH, often exhibit very low solubility in common organic solvents like N,N-dimethylformamide (DMF), complicating handling and reducing coupling efficiency.[4]

To mitigate these issues, protection of the side-chain amide is a critical and widely adopted strategy. The xanthyl (Xan) group has emerged as a highly effective solution to both of these problems.[1][5]

A Strategic Analysis of the Protecting Groups

This compound employs an orthogonal protection scheme, where each group can be removed under distinct conditions without affecting the other, offering precise control over the synthetic route.[6]

The α-Amino Protector: Benzyloxycarbonyl (Z or Cbz)

The benzyloxycarbonyl group is a foundational protecting group in peptide chemistry, traditionally favored for solution-phase synthesis.[4][7]

-

Core Function: It shields the α-amino group from participating in unwanted reactions during peptide coupling.

-

Stability: The Z-group is stable to the mildly acidic and basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively, establishing its orthogonality.[8]

-

Deprotection Mechanism: Its primary removal method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. This clean and efficient process is a hallmark of Z-group chemistry.

The γ-Amide Protector: Xanthyl (Xan)

The xanthyl group is a bulky, acid-labile protecting group specifically for the side-chain amides of asparagine and glutamine.[2]

-

Causality of Protection: The tricyclic xanthene structure provides significant steric hindrance around the amide.[9] This bulkiness physically prevents the necessary geometry for the dehydration reaction to occur during the activation phase.[2]

-

Enhanced Solubility: The large, aromatic nature of the Xan group disrupts the intermolecular hydrogen bonding that contributes to the poor solubility of asparagine derivatives, thereby significantly improving their solubility in standard synthesis solvents.[4][5]

-

Deprotection Mechanism: The Xan group is highly sensitive to acid. It is readily cleaved by moderate-to-strong acids such as trifluoroacetic acid (TFA), a common reagent used for final peptide cleavage from resins in solid-phase peptide synthesis (SPPS).[5][9]

Physicochemical Properties and Identification

A specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, suggesting it is not a routinely stocked commercial product. Its synthesis would typically be performed on an as-needed basis in a research setting. For reference and comparison, the properties of its constituent parts and more common analogues are provided below.

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-α-Benzyloxycarbonyl-L-asparagine | Z-Asn-OH | 2304-96-3 | C₁₂H₁₄N₂O₅ | 266.25[10][11] |

| N-α-Boc-N-γ-xanthyl-L-asparagine | Boc-Asn(Xan)-OH | 65420-40-8 | C₂₂H₂₄N₂O₆ | 412.44[5][12] |

| N-α-Fmoc-N-γ-xanthyl-L-asparagine | Fmoc-Asn(Xan)-OH | 185031-78-1 | C₃₂H₂₆N₂O₆ | 534.54[9][13] |

| N-α-Z-N-γ-xanthyl-L-asparagine | This compound | Not Available | C₂₅H₂₂N₂O₆ | 446.46 |

Synthesis and Experimental Protocols

Synthesis of this compound

The preparation of this compound is logically achieved through an acid-catalyzed reaction between Z-Asn-OH and xanthydrol.

-

Dissolution: Dissolve Z-Asn-OH (1.0 equivalent) and xanthydrol (1.1 equivalents) in glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting Z-Asn-OH is consumed.

-

Precipitation: Upon completion, pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.

-

Isolation: The white precipitate of this compound is collected by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with water to remove residual acetic acid, followed by a wash with diethyl ether to aid in drying.

-

Drying: Dry the final product under vacuum to yield this compound as a white powder.

Caption: Workflow for the synthesis of this compound.

Incorporation of this compound in Solution-Phase Peptide Synthesis

This protocol outlines the coupling of this compound to a C-terminally protected amino acid ester (e.g., H-Gly-OMe).

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a coupling agent such as HOBt (1.1 equivalents) in an anhydrous solvent like DMF or dichloromethane (DCM).

-

Activation: Cool the solution to 0°C in an ice bath. Add a carbodiimide activator, such as DCC or DIC (1.1 equivalents), and stir for 15-20 minutes to pre-activate the carboxyl group. The use of the Xan group is critical here to prevent nitrile formation.[1]

-

Coupling Partner Addition: Add the amino acid ester (e.g., H-Gly-OMe, 1.0 equivalent) and a non-nucleophilic base like DIEA (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup:

-

Filter off the urea byproduct (DCU if DCC is used).

-

Dilute the filtrate with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude dipeptide by flash column chromatography to yield the protected Z-Asn(Xan)-Gly-OMe.

Caption: Solution-phase coupling of this compound.

Orthogonal Deprotection Strategy